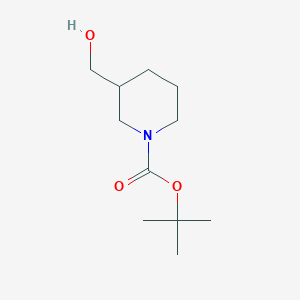

Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-6-4-5-9(7-12)8-13/h9,13H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCLHERKFHHUTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377169 | |

| Record name | tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116574-71-1 | |

| Record name | tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Boc-3-Piperidinemethanol: A Technical Guide for Researchers

Introduction: N-Boc-3-piperidinemethanol, also known as tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate, is a key heterocyclic building block in modern medicinal chemistry and drug discovery. Its piperidine scaffold is a prevalent feature in a multitude of biologically active compounds and approved pharmaceuticals. The presence of a Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom allows for controlled, regioselective functionalization, while the hydroxymethyl group at the 3-position provides a versatile handle for further synthetic modifications. This guide provides a comprehensive overview of its chemical structure, analytical data, synthesis, and applications in pharmaceutical development.

Chemical Structure and Physical Properties

N-Boc-3-piperidinemethanol is characterized by a piperidine ring with a Boc-protected nitrogen and a hydroxymethyl substituent at the third carbon position.[1]

Table 1: Chemical and Physical Properties of N-Boc-3-piperidinemethanol

| Property | Value | Reference |

| Chemical Formula | C₁₁H₂₁NO₃ | [1][2] |

| Molecular Weight | 215.29 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid or solid | |

| Melting Point | 77-81 °C | [4] |

| Boiling Point | ~110 - 112 °C at 0.2 mmHg | |

| Density | ~1.02 - 1.05 g/cm³ | |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate) | [1] |

| CAS Number | 116574-71-1 | [1][3] |

Spectroscopic and Analytical Data

The structural integrity and purity of N-Boc-3-piperidinemethanol are typically confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Summary of Analytical Data for N-Boc-3-piperidinemethanol

| Analysis Type | Data | Reference |

| ¹H-NMR (500 MHz, CDCl₃) | δ (ppm): 3.87 – 3.78 (m, 1H), 3.73 – 3.63 (m, 2H), 3.40 – 3.26 (m, 2H), 1.99 – 1.73 (m, 4H), 1.67 – 1.48 (m, 3H), 1.46 (s, 9H), 1.45 – 1.32 (m, 1H). | [5] |

| ¹³C-NMR (126 MHz, CDCl₃) | δ (ppm): 155.0, 79.3, 62.8, 56.9, 46.4, 31.0, 30.6, 29.3, 28.7, 23.6. | [5] |

| Infrared (IR) Spectroscopy (Film) | νₘₐₓ (cm⁻¹): 3428, 2971, 2872, 1692, 1672, 1478, 1457, 1397, 1366, 1251, 1169, 1109, 1059, 920, 862, 772. | [5] |

| Mass Spectrometry (MS) | The Boc group is susceptible to fragmentation under standard ionization conditions. |

Synthesis and Experimental Protocols

A common and straightforward method for the synthesis of N-Boc-3-piperidinemethanol involves the protection of the commercially available 3-(hydroxymethyl)piperidine.

Experimental Protocol: Boc Protection of 3-(Hydroxymethyl)piperidine

-

Reagents and Materials:

-

3-(Hydroxymethyl)piperidine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

-

Standard glassware for organic synthesis

-

Magnetic stirrer and stir bar

-

-

Procedure:

-

To a solution of 3-(hydroxymethyl)piperidine (1.0 equivalent) in anhydrous tetrahydrofuran (THF), add triethylamine (2.0 equivalents) at room temperature.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in THF to the stirring reaction mixture.

-

Allow the reaction to stir at room temperature for approximately 20 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent by distillation under reduced pressure.

-

The resulting crude product can then be purified by flash column chromatography on silica gel to yield pure N-Boc-3-piperidinemethanol.

-

References

- 1. N-BOC-3-METHYLENE-PIPERIDINE(276872-89-0) 1H NMR spectrum [chemicalbook.com]

- 2. 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 397001000 [thermofisher.com]

- 4. N-Boc-4-ピペリジンメタノール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

Spectral Analysis of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate: A Technical Guide

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate, a key building block in synthetic organic chemistry and drug discovery. The following sections detail the ¹H and ¹³C NMR spectral data, the experimental protocols for their acquisition, and a visualization of the molecular structure and experimental workflow. This document is intended for researchers, scientists, and professionals in the field of drug development.

Nuclear Magnetic Resonance (NMR) Spectral Data

The NMR spectra were acquired in deuterated chloroform (CDCl₃) as the solvent. The data is presented in the following tables, summarizing the key spectral parameters for both ¹H and ¹³C nuclei.

¹H NMR Spectral Data

The proton NMR spectrum was recorded on a 500 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 3.87 – 3.78 | m | 1H | -CHaHb-OH |

| 3.73 – 3.63 | m | 2H | Piperidine Ring H |

| 3.40 – 3.26 | m | 2H | -CHaHb-OH |

| 1.99 – 1.73 | m | 4H | Piperidine Ring H |

| 1.67 – 1.48 | m | 3H | Piperidine Ring H |

| 1.46 | s | 9H | tert-butyl group |

| 1.45 – 1.32 | m | 1H | Piperidine Ring H |

¹³C NMR Spectral Data

The carbon-13 NMR spectrum was obtained on a 126 MHz spectrometer. The chemical shifts (δ) are reported in ppm.

| Chemical Shift (δ ppm) | Assignment |

| 155.0 | C=O (carbamate) |

| 79.3 | C(CH₃)₃ |

| 62.8 | -CH₂-OH |

| 56.9 | Piperidine Ring C |

| 46.4 | Piperidine Ring C |

| 31.0 | Piperidine Ring C |

| 30.6 | Piperidine Ring C |

| 29.3 | Piperidine Ring C |

| 28.7 | -C(CH₃)₃ |

| 23.6 | Piperidine Ring C |

Experimental Protocols

The following protocol outlines the general procedure for the acquisition of NMR spectra.

Sample Preparation: A sample of this compound was dissolved in deuterated chloroform (CDCl₃).

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker UltraShield Plus Avance III 500 MHz spectrometer.[1]

Data Acquisition:

-

¹H NMR: The spectrum was acquired at a frequency of 500 MHz.[1] Data is reported as chemical shift (δ) in ppm, with multiplicity (s = singlet, m = multiplet), and integration.[1]

-

¹³C NMR: The spectrum was recorded at a frequency of 126 MHz.[1] Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (77.16 ppm).[1]

Visualizations

The following diagrams illustrate the chemical structure of the target compound and a generalized workflow for NMR spectral acquisition.

References

An In-depth Technical Guide on the Safety and Handling of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and experimental applications of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate. This bifunctional molecule serves as a crucial building block in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. Its piperidine core offers a semi-rigid scaffold, making it an attractive component for linkers in Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

This compound, with the molecular formula C₁₁H₂₁NO₃, is a piperidine derivative featuring a hydroxymethyl group at the 3-position and a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen.[1] This structure provides a versatile platform for further chemical modifications.

| Property | Value | Reference |

| Molecular Weight | 215.29 g/mol | [1] |

| Molecular Formula | C₁₁H₂₁NO₃ | [1] |

| CAS Number | 116574-71-1 | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Not specified in provided results | |

| Boiling Point | Not specified in provided results | |

| Melting Point | Not specified in provided results | |

| Solubility | Not specified in provided results |

Safety and Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

| Hazard Class | GHS Code | Description |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |

Signal Word: Warning

Pictograms:

Precautionary Statements

A comprehensive set of precautionary statements should be followed to ensure the safe handling of this compound. These are categorized into prevention, response, storage, and disposal.

| Category | GHS Code | Precautionary Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P319 | Get medical help if you feel unwell. | |

| P332 + P317 | If skin irritation occurs: Get medical help. | |

| P337 + P317 | If eye irritation persists: Get medical advice/ attention. | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Wash off with soap and plenty of water. Consult a doctor if irritation persists. |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult an ophthalmologist. |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |

Firefighting Measures

Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Handling and Storage

Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Use only in a well-ventilated area. Wear appropriate personal protective equipment (PPE). Storage: Keep the container tightly closed in a dry and well-ventilated place. Store locked up.

Experimental Protocols

This compound is a valuable intermediate in organic synthesis. Below are detailed protocols for its synthesis and a representative application.

Synthesis of this compound

This protocol describes a two-step synthesis starting from 3-piperidinemethanol.

Step 1: Boc Protection of 3-Piperidinemethanol

-

Materials:

-

3-Piperidinemethanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 3-piperidinemethanol (1.0 eq) in DCM or THF.

-

Add triethylamine (1.1 eq) or an aqueous solution of sodium bicarbonate (2.0 eq).

-

To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

If using an organic solvent, wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel if necessary.

-

Step 2: Reduction of a Carboxylic Acid Precursor (Alternative Route)

An alternative approach involves the reduction of the corresponding carboxylic acid derivative, tert-butyl piperidine-3-carboxylate.

-

Materials:

-

tert-Butyl piperidine-3-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Water

-

15% aqueous sodium hydroxide solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a stirred suspension of LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF or diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of tert-butyl piperidine-3-carboxylate (1.0 eq) in the same anhydrous solvent dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams used.

-

Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms.

-

Add anhydrous Na₂SO₄, stir for another 15 minutes, and then filter the mixture through a pad of Celite.

-

Wash the filter cake thoroughly with the reaction solvent.

-

Combine the filtrates and concentrate under reduced pressure to obtain this compound.

-

Application in PROTAC Synthesis

This compound can be incorporated as a linker in a PROTAC. The hydroxyl group provides a handle for further functionalization.

General Workflow for PROTAC Synthesis:

Caption: General workflow for synthesizing a PROTAC using this compound as a linker component.

Role in Targeted Protein Degradation

PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI). They achieve this by forming a ternary complex between the POI and an E3 ubiquitin ligase, leading to the ubiquitination of the POI and its subsequent destruction by the proteasome.[2]

The piperidine ring within the linker, derived from this compound, plays a crucial role in the efficacy of the PROTAC. Its semi-rigid nature helps to pre-organize the two ligands (for the target protein and the E3 ligase) into a conformation that is favorable for the formation of a stable and productive ternary complex.[3][4] This can lead to improved degradation efficiency compared to more flexible linkers.[3]

Ternary Complex Formation and Protein Degradation Pathway

The mechanism of action of a PROTAC involves several key steps, culminating in the degradation of the target protein.

Caption: The catalytic cycle of PROTAC-mediated protein degradation, highlighting the formation of the ternary complex.

This technical guide provides essential information for the safe handling and effective utilization of this compound in a research and development setting. Adherence to the safety protocols and a thorough understanding of its chemical properties are paramount for its successful application in the synthesis of novel therapeutics.

References

Navigating the Stability of N-Boc-3-(hydroxymethyl)piperidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended storage conditions and stability profile of N-Boc-3-(hydroxymethyl)piperidine (tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate). Understanding the stability of this key building block is crucial for ensuring its integrity in research and development, particularly in the synthesis of pharmaceutical compounds where purity and consistency are paramount. This document outlines potential degradation pathways, offers detailed experimental protocols for stability assessment, and provides a framework for interpreting stability data.

Recommended Storage Conditions

N-Boc-3-(hydroxymethyl)piperidine is a stable compound when stored under appropriate conditions. However, variations in recommendations from different suppliers exist. The following table summarizes the generally advised storage conditions to maintain the quality and purity of the compound.

| Parameter | Recommended Condition | Notes |

| Temperature | 2-8°C (Refrigerated) or Room Temperature | While some suppliers recommend refrigeration, others state that room temperature is adequate. For long-term storage, refrigeration is the more conservative and recommended approach to minimize any potential for slow degradation. |

| Atmosphere | Store in a tightly sealed container in a dry and well-ventilated place. | The compound is susceptible to hydrolysis, and the Boc protecting group can be sensitive to acidic conditions. A dry, inert atmosphere is ideal. |

| Light | Store in a light-resistant container. | While specific photostability data is not extensively published, it is good practice to protect the compound from light to prevent potential photodegradation. |

Potential Degradation Pathways

The chemical structure of N-Boc-3-(hydroxymethyl)piperidine, featuring a Boc-protected amine and a primary alcohol, dictates its potential degradation pathways. Understanding these pathways is essential for designing robust stability studies and for the identification of potential impurities.

Caption: Potential degradation pathways for N-Boc-3-(hydroxymethyl)piperidine.

-

Acid-Catalyzed Hydrolysis: The tert-butoxycarbonyl (Boc) group is highly susceptible to cleavage under acidic conditions. This reaction yields piperidine-3-methanol, isobutylene, and carbon dioxide.

-

Thermal Degradation: At elevated temperatures, the Boc group can be thermally cleaved, following a similar degradation pathway to acid hydrolysis.

-

Oxidative Degradation: The primary alcohol functional group can be oxidized to form the corresponding aldehyde or carboxylic acid. The piperidine ring itself may also be susceptible to oxidation under harsh conditions.

-

Photodegradation: Exposure to light, particularly UV radiation, may lead to the formation of various degradation products, although specific pathways are not well-documented for this compound.

Experimental Protocols for Stability Assessment (Forced Degradation Studies)

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods. The following protocols are based on the International Council for Harmonisation (ICH) guidelines and can be adapted for N-Boc-3-(hydroxymethyl)piperidine.

Caption: A generalized workflow for conducting stability testing.

Acid and Base Hydrolysis

-

Objective: To assess the stability of the compound in acidic and basic media.

-

Procedure:

-

Prepare a stock solution of N-Boc-3-(hydroxymethyl)piperidine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

For acid hydrolysis, mix the stock solution with an equal volume of 0.1 M and 1 M hydrochloric acid in separate vials.

-

For base hydrolysis, mix the stock solution with an equal volume of 0.1 M and 1 M sodium hydroxide in separate vials.

-

Incubate the vials at a controlled temperature (e.g., 60°C).

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the aliquots (base for acid samples, acid for base samples) and dilute with the mobile phase to a suitable concentration for analysis.

-

Analyze the samples using a validated stability-indicating HPLC method.

-

Oxidative Degradation

-

Objective: To evaluate the compound's susceptibility to oxidation.

-

Procedure:

-

Prepare a stock solution as described above.

-

Mix the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3% v/v).

-

Store the solution at room temperature, protected from light.

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Dilute the aliquots with the mobile phase to a suitable concentration.

-

Analyze the samples by HPLC.

-

Thermal Degradation

-

Objective: To assess the stability of the compound at elevated temperatures.

-

Procedure:

-

Place a known amount of the solid compound in a controlled temperature oven (e.g., 60°C, 80°C).

-

Expose the sample for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute to a known concentration for analysis.

-

Analyze the samples by HPLC.

-

Photostability Testing

-

Objective: To determine the compound's sensitivity to light.

-

Procedure (as per ICH Q1B guidelines):

-

Expose the solid compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

-

After the exposure period, dissolve both the exposed and control samples in a suitable solvent and dilute to a known concentration.

-

Analyze the samples by HPLC.

-

Analytical Considerations and Data Presentation

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is crucial for these studies. The method must be able to separate the parent compound from its degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification of unknown degradants.

The quantitative data from these studies should be summarized to show the percentage of the parent compound remaining and the formation of major degradation products over time.

| Stress Condition | Time (hours) | % N-Boc-3-(hydroxymethyl)piperidine Remaining (Example Data) | Major Degradation Products (Hypothetical) |

| 0.1 M HCl at 60°C | 0 | 100 | - |

| 4 | 85 | Piperidine-3-methanol | |

| 8 | 72 | Piperidine-3-methanol | |

| 24 | 45 | Piperidine-3-methanol | |

| 0.1 M NaOH at 60°C | 24 | >98 | Minor unidentified peaks |

| 3% H₂O₂ at RT | 24 | >95 | Trace of oxidized products |

| Dry Heat at 80°C | 72 | >97 | Minor unidentified peaks |

| Photostability | - | >99 (compared to dark control) | No significant degradation |

Disclaimer: The data presented in the table is for illustrative purposes only and does not represent actual experimental results.

Conclusion

N-Boc-3-(hydroxymethyl)piperidine is a relatively stable compound under recommended storage conditions. The primary degradation pathway of concern is the acid-catalyzed hydrolysis of the Boc protecting group. Elevated temperatures can also lead to the cleavage of the Boc group. The compound appears to be relatively stable to basic, oxidative, and photolytic stress under the described conditions. For critical applications, it is imperative to perform in-house stability studies to establish appropriate storage and handling procedures and to develop validated analytical methods for quality control. The protocols and information provided in this guide serve as a robust starting point for these investigations.

Key properties of piperidine-based building blocks in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a titan in medicinal chemistry, holding a "privileged scaffold" status due to its prevalence in a vast array of FDA-approved drugs.[1] Its unique combination of structural and physicochemical properties allows it to favorably influence the pharmacokinetic and pharmacodynamic profiles of drug candidates, making it a go-to building block for medicinal chemists.[1] This guide delves into the core properties of piperidine-based building blocks, offering a comprehensive resource on their synthesis, physicochemical characteristics, and role in modulating key biological pathways.

Physicochemical and Pharmacokinetic Properties: The Piperidine Advantage

The enduring success of the piperidine moiety is rooted in a unique blend of structural and electronic features that enhance a molecule's "drug-likeness."[1] These properties are crucial for absorption, distribution, metabolism, and excretion (ADME) profiles.[1]

Key Physicochemical Properties:

-

Basicity: The nitrogen atom within the piperidine ring is basic, with the pKa of its conjugate acid typically around 11.[1] At physiological pH, this nitrogen is predominantly protonated, enabling strong ionic interactions with acidic residues in target proteins, a feature critical for the binding affinity of many piperidine-containing drugs.[1]

-

Conformational Flexibility: The sp³-hybridized carbon atoms grant the piperidine ring significant conformational flexibility, with the chair conformation being the most stable. This allows for the precise spatial orientation of substituents, optimizing interactions with diverse biological targets.[1][2] The equatorial conformation is generally more stable than the axial one.[2]

-

Lipophilicity and Solubility: The piperidine ring strikes a balance between lipophilicity and hydrophilicity.[1] While the hydrocarbon backbone is lipophilic, the nitrogen atom can act as a hydrogen bond acceptor, contributing to aqueous solubility.[3] This balance is tunable through substitution, allowing chemists to modulate a compound's ability to cross biological membranes.

Data Presentation: Physicochemical Properties of Representative Piperidine-Containing Drugs

The following table summarizes key physicochemical properties of several well-known drugs that incorporate the piperidine scaffold, illustrating the range of properties achievable through its derivatization.

| Drug | Primary Use | pKa | LogP | Water Solubility |

| Methylphenidate | ADHD Treatment | 8.9, 9.09[4][5] | 0.20 (at pH 7.2)[4] | 1255 mg/L; Freely soluble (as HCl salt)[4][6] |

| Risperidone | Antipsychotic | 8.24, 8.62[7] | 3.50[1] | Low solubility[8] |

| Haloperidol | Antipsychotic | 8.3, 8.66[9] | 4.3 | 1.4 mg/100 ml (14 mg/L)[9] |

| Fentanyl | Opioid Analgesic | 8.4, 8.99[10][11] | 4.05[12] | 200 mg/L; Insoluble to slightly soluble[12][13] |

Key Signaling Pathways Modulated by Piperidine-Containing Drugs

Piperidine scaffolds are integral to drugs targeting a wide array of biological receptors. Many of these are G protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling.

Dopamine D2 Receptor Signaling

The Dopamine D2 receptor (D2R) is a primary target for antipsychotic drugs like haloperidol and risperidone.[1][14] D2Rs are Gαi/o-coupled receptors that, upon activation by dopamine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[15] They also modulate ion channels, such as activating G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels. Antagonism of D2R by drugs like haloperidol blocks these effects.[1]

Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is another key target for atypical antipsychotics like risperidone, which acts as an antagonist.[16] This receptor is coupled to the Gαq signal transduction pathway.[10][16] Upon activation by serotonin, Gαq stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol triphosphate (IP3). DAG activates protein kinase C (PKC), and IP3 triggers the release of intracellular calcium (Ca²⁺), leading to various downstream cellular responses.[10][16]

Opioid Receptor Signaling

Opioid receptors (mu, delta, and kappa) are the primary targets for potent analgesics like fentanyl.[5][17] These are inhibitory G protein-coupled receptors (GPCRs). When an agonist like fentanyl binds, the G protein dissociates into Gα and Gβγ subunits.[7] The Gα subunit inhibits adenylyl cyclase, reducing cAMP levels, while the Gβγ subunit inhibits voltage-gated calcium channels and activates inwardly rectifying potassium channels, leading to hyperpolarization and reduced neuronal excitability.[5][7][17]

References

- 1. japsonline.com [japsonline.com]

- 2. old.sk.ru [old.sk.ru]

- 3. Methylphenidate | C14H19NO2 | CID 4158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. elearning.unito.it [elearning.unito.it]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Physiologically Based Pharmacokinetic Modeling to Understand the Absorption of Risperidone Orodispersible Film - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Developing In Vitro–In Vivo Correlation of Risperidone Immediate Release Tablet - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Haloperidol [drugfuture.com]

- 9. Haloperidol | C21H23ClFNO2 | CID 3559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Solubility behavior of narcotic analgesics in aqueous media: solubilities and dissociation constants of morphine, fentanyl, and sufentanil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fentanyl | C22H28N2O | CID 3345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. nrt.org [nrt.org]

- 13. US6750341B2 - Preparation of risperidone - Google Patents [patents.google.com]

- 14. elearning.unito.it [elearning.unito.it]

- 15. semanticscholar.org [semanticscholar.org]

- 16. Production Route of Risperidone - Chempedia - LookChem [lookchem.com]

- 17. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]

A Technical Guide to the Boc Protection of Piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the context of nitrogen-containing heterocycles like piperidine. Its widespread use stems from its stability under a variety of reaction conditions and the facility of its removal under mild acidic conditions. This technical guide provides an in-depth overview of the Boc protection of piperidine derivatives, including detailed experimental protocols, quantitative data on reaction efficiency, and visualizations of the underlying chemical processes. Piperidine and its derivatives are prevalent structural motifs in a vast number of pharmaceuticals and bioactive molecules, making the controlled manipulation of their reactivity a critical aspect of drug discovery and development.[1]

Core Concepts of Boc Protection

The Boc group is typically introduced to the nitrogen atom of a piperidine ring using di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride. The reaction proceeds via nucleophilic attack of the piperidine nitrogen on one of the carbonyl carbons of (Boc)₂O. This process can be facilitated by the addition of a base, which deprotonates the resulting ammonium intermediate, driving the reaction to completion.

Commonly employed bases include triethylamine (TEA) and 4-dimethylaminopyridine (DMAP), which can also catalyze the reaction. The choice of solvent is crucial and often depends on the solubility of the piperidine starting material, with dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), and methanol (MeOH) being frequent choices. The reaction is typically performed at room temperature, although gentle heating or cooling may be necessary for specific substrates.

Reaction Mechanism and Experimental Workflow

The general mechanism for the Boc protection of a piperidine derivative is illustrated below. The piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl of the Boc anhydride. The subsequent collapse of the tetrahedral intermediate and proton transfer steps yield the N-Boc protected piperidine, along with tert-butanol and carbon dioxide as byproducts.

A typical experimental workflow for the Boc protection of a piperidine derivative is outlined below. This generalized process highlights the key stages from reaction setup to the isolation of the purified product.

Quantitative Data Summary

The efficiency of the Boc protection reaction can vary depending on the substrate, reagents, and reaction conditions. The following tables summarize quantitative data from various literature sources for the Boc protection of different piperidine derivatives.

Table 1: Boc Protection of Various Piperidine Derivatives

| Piperidine Derivative | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Piperidine-4-carboxylic acid | (Boc)₂O, Na₂CO₃/NaHCO₃ buffer | Water | 30 | 22 | Not specified | [2] |

| 2-Piperidinylmethanol | (Boc)₂O | Acetonitrile | 25 | 20 | 89 | [3] |

| 1,2,3,6-Tetrahydropyridine | (Boc)₂O | THF | 0 to RT | Overnight | 89 | [4] |

| 4-Piperidyl urea | (Boc)₂O, Triethylamine | Water | 20-25 | 8-10 | Not specified | [5] |

| N-Benzyl-3-hydroxy piperidine | (Boc)₂O, Pd/C, H₂ | Methanol | Not specified | 5 | 79 | [6] |

| Methyl piperidine-4-carboxylate | (Boc)₂O, Triethylamine | DCM | 0 to RT | 16 | 99 | [7] |

Detailed Experimental Protocols

Below are detailed experimental protocols for the Boc protection of specific piperidine derivatives, adapted from the literature.

Protocol 1: Synthesis of N-Boc-piperidine-4-carboxylic acid [2]

-

Reaction Setup: In a three-necked flask equipped with a stirring device, add piperidine-4-carboxylic acid and a buffer solution composed of sodium carbonate and sodium bicarbonate (200 mL) under an ice bath.

-

Addition of (Boc)₂O: Dropwise add di-tert-butyl dicarbonate through a dropping funnel while stirring.

-

Reaction: The reaction is stirred in a 30°C water bath for 22 hours.

-

Work-up:

-

Extract the reaction mixture with diethyl ether (2 x 100 mL) to remove unreacted di-tert-butyl dicarbonate.

-

Adjust the pH of the aqueous phase to 2-3 using a 3 mol/L hydrochloric acid solution.

-

Extract the aqueous phase with ethyl acetate (4 x 100 mL).

-

-

Isolation: Dry the combined organic layers with anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to obtain N-Boc-piperidine-4-carboxylic acid.

Protocol 2: Synthesis of N-Boc-2-piperidinylmethanol [3]

-

Reaction Setup: To a solution of 2-piperidinylmethanol (2.30 g, 20 mmol) in acetonitrile (20 mL), add di-tert-butyl dicarbonate (4.88 mL, 21.00 mmol).

-

Reaction: The mixture is stirred at 25°C for 20 hours.

-

Isolation: The mixture is concentrated to give the title compound as a white waxy solid. (Yield: 3.83 g, 89%).

Protocol 3: Synthesis of N-Boc-1,2,3,6-tetrahydropyridine [4]

-

Reaction Setup: A solution of di-tert-butyl dicarbonate (2.30 mL, 10.0 mmol, 1.0 equiv) in dry THF (10 mL) is cooled to 0°C in an ice bath.

-

Addition of Amine: 1,2,3,6-Tetrahydropyridine (1.37 mL, 15.0 mmol, 1.5 equiv) is added dropwise.

-

Reaction: The solution is allowed to warm to room temperature and stirred overnight.

-

Work-up:

-

Saturated aqueous NaHCO₃ solution (10 mL) is added.

-

The mixture is extracted with tert-butyl methyl ether (3 x 25 mL).

-

The combined organic extracts are washed with 0.1 N aqueous HCl (3 x 100 mL) followed by saturated aqueous NaHCO₃ solution (1 x 50 mL).

-

-

Isolation: The organic phase is dried with MgSO₄, and the volatiles are removed by means of a rotary evaporator to yield a colorless oil. (Yield: 1.63 g, 89%).

Conclusion

The Boc protection of piperidine derivatives is a robust and versatile transformation essential for the synthesis of complex molecules in pharmaceutical and chemical research. The choice of reaction conditions, including the base, solvent, and temperature, can significantly impact the efficiency and selectivity of the protection. The protocols and data presented in this guide offer a comprehensive resource for researchers to effectively plan and execute the Boc protection of a wide range of piperidine-containing substrates. Careful optimization of these parameters is key to achieving high yields and purity in the desired N-Boc protected products.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. guidechem.com [guidechem.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

- 6. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]

- 7. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]

The Cornerstone of Chiral Piperidine Synthesis: A Technical Guide to tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate, a key chiral building block, has emerged as a pivotal intermediate in the landscape of modern organic synthesis and pharmaceutical development. Its rigid piperidine core, coupled with the versatile hydroxymethyl functionality and the stable tert-butyloxycarbonyl (Boc) protecting group, provides a strategic scaffold for the construction of complex, biologically active molecules. This technical guide delves into the core synthetic applications of this compound, offering detailed experimental protocols, quantitative data summaries, and visual representations of key transformations and synthetic pathways. The strategic importance of this building block lies in its ability to introduce a chiral piperidine motif, a privileged scaffold in medicinal chemistry, into target molecules with high fidelity.[1][2] The presence of both a nucleophilic hydroxyl group and a protected amine allows for sequential and controlled functionalization, making it an invaluable tool in the synthesis of a diverse array of pharmaceutical agents.

Core Properties and Specifications

This compound is a white to off-white solid that is commercially available in both racemic and enantiomerically pure forms ((R) and (S)-enantiomers). Its fundamental properties are summarized below.[3]

| Property | Value |

| Molecular Formula | C₁₁H₂₁NO₃ |

| Molecular Weight | 215.29 g/mol |

| CAS Number | 116574-71-1 (racemic) |

| 140695-84-7 ((S)-enantiomer) | |

| 143900-44-1 ((R)-enantiomer) | |

| Appearance | White to off-white solid |

| Solubility | Soluble in dichloromethane, ethyl acetate, methanol |

Key Synthetic Transformations

The synthetic utility of this compound stems from the reactivity of its hydroxyl group and the ability to deprotect the piperidine nitrogen. These transformations allow for its incorporation into larger molecules through various bond-forming strategies.

Activation of the Hydroxymethyl Group

The primary transformation of the hydroxymethyl group is its activation into a better leaving group, such as a tosylate or mesylate, or its direct conversion to a halide. This functionalization is crucial for subsequent nucleophilic substitution reactions.

A key application of this activation is in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors like Ibrutinib.[4][5][6] In a patented synthesis, (S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate is converted to its mesylate, which then undergoes nucleophilic substitution with a pyrazolopyrimidine core.[4]

Experimental Protocol: Mesylation of (S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate [4]

To a solution of (S)-N-Boc-3-hydroxypiperidine (10 g) in dichloromethane (200 mL) at 0-5 °C, triethylamine (15.1 g) is added, followed by the slow addition of methanesulfonyl chloride (6.26 g). The reaction mixture is stirred for 60 minutes at 0-5 °C. Water (200 mL) is then added, and the layers are separated. The organic layer is washed with water (200 mL) and concentrated under reduced pressure to yield tert-butyl-(S)-3-((methylsulfonyl)oxy)piperidine-1-carboxylate.

| Reaction | Reagents | Solvent | Temperature | Time | Yield |

| Mesylation | Methanesulfonyl chloride, Triethylamine | Dichloromethane | 0-5 °C | 1 h | Not specified in abstract |

Oxidation of the Hydroxymethyl Group

The hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid, providing a handle for further synthetic elaborations such as reductive amination, Wittig reactions, or amide bond formation. A common oxidizing agent for this transformation is pyridinium chlorochromate (PCC). While the specific protocol for the 3-substituted isomer is not detailed in the provided results, a procedure for the analogous 4-substituted isomer serves as a valuable reference.[7]

Experimental Protocol: Oxidation to tert-butyl 3-formylpiperidine-1-carboxylate (adapted from 4-substituted isomer) [7]

A mixture of this compound (10 g, 0.046 mol), pyridinium chlorochromate (PCC) (20 g, 0.093 mol), and silica gel (10 g) in dichloromethane (50 mL) is stirred overnight at room temperature. The reaction mixture is then filtered, and the filter cake is washed three times with dichloromethane. The combined organic solution is washed with a saturated sodium bicarbonate aqueous solution. The solvent is removed by vacuum distillation, and the residue is purified by silica gel column chromatography (eluent: petroleum ether:ethyl acetate = 1:1) to obtain tert-butyl 3-formylpiperidine-1-carboxylate.

| Reaction | Reagents | Solvent | Temperature | Time | Yield (of 4-isomer) |

| Oxidation | Pyridinium chlorochromate (PCC), Silica gel | Dichloromethane | Room Temperature | Overnight | 76% |

Deprotection of the Boc Group

The removal of the Boc protecting group is a critical step to liberate the piperidine nitrogen, enabling its participation in coupling reactions, such as amide bond formation or reductive amination. A variety of acidic conditions are typically employed for this purpose. A mild and selective method utilizes oxalyl chloride in methanol.[8]

Experimental Protocol: N-Boc Deprotection with Oxalyl Chloride/Methanol [8]

To a solution of the N-Boc protected piperidine derivative in methanol, oxalyl chloride is added. The reaction is stirred at room temperature for 1-4 hours. Upon completion, the solvent is evaporated to yield the deprotected piperidine salt.

| Reaction | Reagents | Solvent | Temperature | Time | Yield |

| N-Boc Deprotection | Oxalyl Chloride | Methanol | Room Temperature | 1-4 h | up to 90% |

Application in Pharmaceutical Synthesis: The Case of Ibrutinib

A prominent example showcasing the utility of this compound is its role in the synthesis of Ibrutinib, a potent BTK inhibitor used in the treatment of B-cell malignancies.[9] The chiral piperidine moiety is a crucial component of the final drug structure, and its introduction is achieved via the synthetic sequence outlined below.

Caption: Synthetic pathway to Ibrutinib utilizing the chiral piperidine building block.

The synthesis commences with the activation of the hydroxyl group of (S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate as a mesylate.[4] This is followed by a nucleophilic substitution reaction with 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine to form the key C-N bond, establishing the core structure of the drug. Subsequent Suzuki coupling and a final deprotection and acylation sequence complete the synthesis of Ibrutinib.

Logical Workflow for Synthetic Transformations

The versatility of this compound allows for multiple synthetic routes depending on the desired final product. The following diagram illustrates the logical relationships between its key transformations.

Caption: Workflow of synthetic transformations for the title compound.

Conclusion

This compound stands as a testament to the power of well-designed building blocks in modern organic synthesis. Its strategic combination of a chiral piperidine core, a versatile hydroxymethyl handle, and a robust protecting group makes it an indispensable tool for the synthesis of complex pharmaceutical agents. The ability to control the stereochemistry of the piperidine ring and to selectively functionalize different positions of the molecule provides chemists with a powerful platform for the development of novel therapeutics. As the demand for enantiomerically pure and structurally complex drug candidates continues to grow, the importance of chiral building blocks like this compound in the drug discovery and development pipeline is set to increase even further.

References

- 1. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 140695-84-7|tert-Butyl (S)-3-(hydroxymethyl)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 3. This compound | C11H21NO3 | CID 2763851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2016132383A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]

- 5. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. researchgate.net [researchgate.net]

- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ibrutinib | C25H24N6O2 | CID 24821094 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 1-Boc-3-piperidinemethanol: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-Boc-3-piperidinemethanol, a versatile building block crucial in the synthesis of a wide array of pharmaceutical compounds. This document details its commercial availability from various suppliers, presents its key physicochemical properties in a structured format, and outlines detailed experimental protocols for its utilization in the synthesis of several classes of therapeutic agents. Furthermore, this guide illustrates the relevant biological signaling pathways and experimental workflows using Graphviz diagrams to provide a clear visual representation of its application in drug development.

Commercial Availability and Suppliers

1-Boc-3-piperidinemethanol, also known as tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate, is readily available from a multitude of chemical suppliers catering to the research and pharmaceutical industries. The typical purity offered is ≥95%, with many suppliers providing lots with purities of 97% or higher. It is generally supplied as a white to off-white crystalline powder.

Below is a summary of prominent suppliers and their typical product specifications. Please note that pricing and availability are subject to change and should be verified on the respective supplier's website.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | 1-Boc-3-piperidone | 98977-36-7 | 97% | Inquire |

| Fisher Scientific | (+/-)-1-Boc-3-(hydroxymethyl)piperidine | 116574-71-1 | 97% | 1g, 5g, 25g |

| TCI America | 1-(tert-Butoxycarbonyl)-3-piperidinemethanol | 116574-71-1 | >95.0% (GC) | 5g, 25g |

| Chem-Impex | (S)-1-Boc-3-(hydroxymethyl)piperidine | 140695-84-7 | ≥ 99% (GC) | 1G, 5G, 25G, 100G, 250G |

| Spectrum Chemical | 1-(tert-Butoxycarbonyl)-3-piperidinemethanol | 116574-71-1 | Inquire | Inquire |

| CP Lab Safety | N-Boc-piperidine-3-methanol | 116574-71-1 | min 97% | 100g |

| Pipzine Chemicals | (S)-1-N-BOC-3-(aminomethyl)piperidine | 87120-72-7 | 95%+ | Inquire |

| IndiaMART | N Boc Piperidine 3 Methanol | 116574-71-1 | 99% | 25Kg |

Physicochemical Properties

A summary of the key physicochemical properties of 1-Boc-3-piperidinemethanol is provided in the table below. This data is essential for its proper handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₁NO₃ | [1] |

| Molecular Weight | 215.29 g/mol | [1] |

| Appearance | White to very pale-yellow crystalline powder | |

| Melting Point | 77-81 °C | [2] |

| Boiling Point | 308.0 ± 15.0 °C at 760 mmHg | [1] |

| Density | 1.059 ± 0.06 g/cm³ | |

| Solubility | Soluble in methanol and dimethylformamide (DMF) | [2] |

| CAS Number | 116574-71-1 | [1] |

Applications in Drug Discovery

1-Boc-3-piperidinemethanol is a valuable chiral building block in the synthesis of a variety of biologically active molecules. Its piperidine core is a common scaffold in many approved drugs, and the protected amine and primary alcohol functionalities allow for versatile chemical modifications. Some of the key therapeutic targets for which inhibitors have been synthesized using this molecule include:

-

Pim-1 Kinase Inhibitors: Pim-1 is a serine/threonine kinase that is overexpressed in various cancers, making it an attractive target for cancer therapy.

-

Vasopressin V1b Receptor Antagonists: These are being investigated for the treatment of depression and anxiety disorders.

-

CXCR4 Antagonists: CXCR4 is a chemokine receptor that plays a role in HIV entry into cells and in cancer metastasis.

-

Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonists: These are used in the treatment of hormone-dependent diseases such as prostate cancer and endometriosis.

-

Staphylococcus aureus Multidrug Efflux Pump Inhibitors: These compounds aim to restore the efficacy of antibiotics against resistant bacterial strains.

Experimental Protocols

This section provides detailed experimental protocols for key transformations involving 1-Boc-3-piperidinemethanol and its derivatives. These protocols are based on established synthetic methodologies.

Oxidation of 1-Boc-3-piperidinemethanol to 1-Boc-3-piperidinecarboxaldehyde (Swern Oxidation)

This protocol describes the oxidation of the primary alcohol to an aldehyde, a crucial intermediate for further functionalization, such as reductive amination.

Reagents and Materials:

-

1-Boc-3-piperidinemethanol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen atmosphere

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

To a stirred solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM (0.2 M) at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 equivalents) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -60 °C.

-

Stir the mixture for 15 minutes at -78 °C.

-

Add a solution of 1-Boc-3-piperidinemethanol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.

-

Continue stirring at -78 °C for 45 minutes.

-

Add triethylamine (5.0 equivalents) dropwise, and stir the reaction mixture for an additional 30 minutes at -78 °C.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction by adding water.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Boc-3-piperidinecarboxaldehyde, which can be purified by column chromatography.

Mitsunobu Reaction for Ether Synthesis

This protocol allows for the formation of an ether linkage by reacting the alcohol with a suitable nucleophile.

Reagents and Materials:

-

1-Boc-3-piperidinemethanol

-

A phenolic or acidic nucleophile (e.g., 4-nitrophenol)

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous tetrahydrofuran (THF)

-

Argon or Nitrogen atmosphere

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Dissolve 1-Boc-3-piperidinemethanol (1.0 equivalent), the nucleophile (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to isolate the desired ether product.

Reductive Amination using 1-Boc-3-piperidinecarboxaldehyde

This protocol describes the formation of a secondary amine by reacting the aldehyde with a primary amine, followed by in-situ reduction.

Reagents and Materials:

-

1-Boc-3-piperidinecarboxaldehyde (from protocol 4.1)

-

A primary amine (e.g., aniline)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic amount)

-

Standard laboratory glassware

Procedure:

-

To a stirred solution of 1-Boc-3-piperidinecarboxaldehyde (1.0 equivalent) and the primary amine (1.1 equivalents) in DCM or DCE, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired secondary amine.

Boc-Deprotection

This protocol outlines the removal of the Boc protecting group to yield the free secondary amine, which can be a final product or an intermediate for further reactions.

Reagents and Materials:

-

Boc-protected piperidine derivative

-

Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

-

Dichloromethane (DCM)

-

Standard laboratory glassware

Procedure using TFA:

-

Dissolve the Boc-protected piperidine derivative in DCM.

-

Add trifluoroacetic acid (5-10 equivalents) to the solution at 0 °C.

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated sodium bicarbonate solution) to obtain the free amine, or precipitate the salt by adding diethyl ether.

Visualizations

The following diagrams, generated using Graphviz, illustrate key signaling pathways and a general experimental workflow involving 1-Boc-3-piperidinemethanol.

References

Methodological & Application

Chiral Synthesis of (R)- and (S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral synthesis of (R)- and (S)-enantiomers of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate. These chiral building blocks are crucial intermediates in the synthesis of a variety of pharmaceutical compounds. The following sections detail two highly effective and stereoselective methods: a chemoenzymatic approach for the (S)-enantiomer and a chemical asymmetric reduction for the (R)-enantiomer.

Introduction

(R)- and (S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate are valuable chiral synthons in medicinal chemistry. The stereochemistry at the C3 position of the piperidine ring is often critical for the biological activity and selectivity of drug candidates. Therefore, robust and efficient methods for the synthesis of enantiomerically pure forms of these intermediates are of high importance. This document outlines two state-of-the-art methods:

-

Chemoenzymatic Asymmetric Reduction: for the synthesis of (S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate. This method utilizes a ketoreductase (KRED) or carbonyl reductase enzyme, often coupled with a cofactor regeneration system, to achieve high conversion and exceptional enantioselectivity.

-

Corey-Bakshi-Shibata (CBS) Asymmetric Reduction: for the synthesis of (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate. This chemical method employs a chiral oxazaborolidine catalyst to stereoselectively reduce the prochiral ketone, yielding the desired (R)-alcohol with high enantiomeric excess.

Data Presentation

The following table summarizes the quantitative data for the described chiral synthesis methods, allowing for easy comparison of their efficacy.

| Enantiomer | Synthesis Method | Key Reagents/Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |

| (S) | Chemoenzymatic Reduction | Ketoreductase (KRED), Glucose Dehydrogenase (GDH), NADP⁺ | tert-Butyl 3-oxopiperidine-1-carboxylate | (S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate | >95% | >99% |

| (R) | Corey-Bakshi-Shibata (CBS) Reduction | (R)-2-Methyl-CBS-oxazaborolidine, Borane-dimethyl sulfide complex | tert-Butyl 3-oxopiperidine-1-carboxylate | (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate | ~85-95% | >95% |

Experimental Protocols

Synthesis of (S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate via Chemoenzymatic Reduction

This protocol describes the asymmetric reduction of tert-butyl 3-oxopiperidine-1-carboxylate using a ketoreductase coupled with a glucose dehydrogenase for cofactor regeneration.

Materials:

-

tert-Butyl 3-oxopiperidine-1-carboxylate (N-Boc-3-piperidone)

-

Ketoreductase (KRED) exhibiting (S)-selectivity

-

Glucose Dehydrogenase (GDH)

-

Nicotinamide adenine dinucleotide phosphate (NADP⁺)

-

D-Glucose

-

Potassium phosphate buffer (pH 7.0)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Bioreactor or temperature-controlled stirred vessel

-

pH meter and controller

-

Centrifuge

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Protocol:

-

Reaction Setup: In a temperature-controlled reactor, prepare a solution of potassium phosphate buffer (100 mM, pH 7.0).

-

Add D-glucose (1.1 eq) and NADP⁺ (0.01 eq) to the buffer and stir until dissolved.

-

Add the ketoreductase and glucose dehydrogenase enzymes to the solution. The optimal enzyme loading should be determined empirically but typically ranges from 1-5% (w/w) relative to the substrate.

-

Add tert-butyl 3-oxopiperidine-1-carboxylate (1.0 eq) to the reaction mixture.

-

Reaction Conditions: Maintain the reaction temperature at 30°C and the pH at 7.0 (can be controlled by the addition of a suitable base, e.g., 1 M NaOH). Stir the mixture vigorously.

-

Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC or GC) until the starting material is consumed (typically 12-24 hours).

-

Work-up: Once the reaction is complete, terminate the reaction by adding an equal volume of ethyl acetate.

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure (S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.

Synthesis of (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate via Corey-Bakshi-Shibata (CBS) Reduction

This protocol details the asymmetric reduction of tert-butyl 3-oxopiperidine-1-carboxylate using the (R)-2-Methyl-CBS-oxazaborolidine catalyst.[1][2]

Materials:

-

tert-Butyl 3-oxopiperidine-1-carboxylate (N-Boc-3-piperidone)

-

(R)-2-Methyl-CBS-oxazaborolidine solution (e.g., 1 M in toluene)

-

Borane-dimethyl sulfide complex (BMS, BH₃·SMe₂) solution (e.g., 10 M)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Schlenk line or glovebox for handling air- and moisture-sensitive reagents

-

Dry glassware

-

Magnetic stirrer and stir bar

-

Low-temperature cooling bath (e.g., dry ice/acetone)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Protocol:

-

Reaction Setup: Under an inert atmosphere (argon or nitrogen), add anhydrous THF to a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

-

Cool the THF to 0°C.

-

Slowly add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) to the stirred THF.

-

Add the borane-dimethyl sulfide complex (0.6 eq) dropwise to the solution while maintaining the temperature at 0°C. Stir for 10 minutes.

-

Substrate Addition: In a separate flask, dissolve tert-butyl 3-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous THF.

-

Add the substrate solution dropwise to the catalyst-borane mixture over 30 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Conditions: Stir the reaction mixture at room temperature.

-

Monitoring the Reaction: Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed (typically 1-4 hours).

-

Quenching: Cool the reaction mixture to 0°C and slowly and carefully add methanol dropwise to quench the excess borane.

-

Work-up: Slowly add 1 M HCl to the mixture.

-

Partition the mixture between ethyl acetate and water. Separate the layers.

-

Extract the aqueous layer twice with ethyl acetate.

-

Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.

Visualizations

The following diagrams illustrate the workflows for the synthesis of the (S)- and (R)-enantiomers.

References

Application Notes & Protocols: Utilization of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate in PROTAC Linker Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of specific proteins. A PROTAC molecule is a heterobifunctional entity composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The composition, length, and rigidity of the linker are therefore key parameters for optimization.

tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate is a valuable building block for the synthesis of PROTAC linkers. The piperidine ring can introduce a degree of conformational constraint into the linker, which can be advantageous for optimizing ternary complex formation. The hydroxyl group provides a convenient handle for further chemical modification and attachment to either the target protein ligand or the E3 ligase ligand. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, stepwise synthesis.

These application notes provide a detailed overview and experimental protocols for the incorporation of this compound into PROTAC linkers.

Logical Workflow for PROTAC Synthesis

The synthesis of a PROTAC utilizing a piperidine-based linker generally follows a modular and convergent approach. The core building block, this compound, is first functionalized and then coupled to the E3 ligase ligand and the target protein ligand in a stepwise manner.

Caption: General synthetic workflow for PROTAC synthesis.

Experimental Protocols

The following protocols provide representative examples of how this compound can be utilized in the synthesis of PROTAC linkers.

Protocol 1: Synthesis of an Amide-Linked Piperidine Linker

This protocol describes the synthesis of a piperidine-containing linker that can be coupled to an E3 ligase ligand and a target protein ligand via amide bond formation.

Step 1: Synthesis of tert-butyl 3-((4-bromobutoxy)methyl)piperidine-1-carboxylate

-

To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add 1,4-dibromobutane (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-((4-bromobutoxy)methyl)piperidine-1-carboxylate.

Step 2: Coupling with an E3 Ligase Ligand (e.g., a derivative of Thalidomide)

-

Dissolve the E3 ligase ligand containing a suitable nucleophile (e.g., a hydroxyl group, 1.0 eq) and tert-butyl 3-((4-bromobutoxy)methyl)piperidine-1-carboxylate (1.1 eq) in an appropriate solvent such as dimethylformamide (DMF).

-

Add a base, for example, cesium carbonate (Cs₂CO₃, 2.0 eq).

-

Stir the reaction mixture at 60 °C for 12 hours.

-

After completion, dilute the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by flash column chromatography.

Step 3: Boc Deprotection

-

Dissolve the Boc-protected intermediate from Step 2 in a solution of 4 M hydrogen chloride (HCl) in 1,4-dioxane.

-

Stir the reaction at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure to obtain the amine salt.

Step 4: Coupling with a Target Protein Ligand

-

To a solution of the target protein ligand containing a carboxylic acid moiety (1.0 eq) in DMF, add a coupling agent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA, 3.0 eq).

-

Stir the mixture for 10 minutes at room temperature.

-

Add the deprotected piperidine intermediate from Step 3 (1.0 eq).

-

Stir the reaction at room temperature for 16 hours.

-

Purify the final PROTAC molecule by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

| Step | Product | Typical Yield (%) | Purity (%) |

| 1 | tert-butyl 3-((4-bromobutoxy)methyl)piperidine-1-carboxylate | 60-75 | >95 |

| 2 | Coupled E3 Ligase Ligand Intermediate | 50-65 | >95 |

| 3 | Deprotected Piperidine Intermediate | >90 (crude) | Used directly |

| 4 | Final PROTAC | 30-50 | >98 |

PROTAC-Mediated Protein Degradation Pathway

The synthesized PROTAC facilitates the ubiquitination and subsequent degradation of a target protein. This process involves the formation of a ternary complex, ubiquitination by the E3 ligase, and recognition by the proteasome.

Caption: PROTAC mechanism of action.

General Considerations and Troubleshooting

-

Solubility: Piperidine-containing linkers can influence the overall solubility of the final PROTAC molecule. It may be necessary to introduce more polar functional groups into the linker to improve aqueous solubility.

-

Linker Length and Flexibility: The length of the alkyl chain connecting the piperidine ring to the ligands is a critical parameter to optimize. A library of linkers with varying lengths should be synthesized to identify the optimal linker for a given target and E3 ligase pair.

-

Stereochemistry: this compound is a chiral molecule. The stereochemistry at the 3-position of the piperidine ring can impact the orientation of the ligands and the stability of the ternary complex. It is advisable to evaluate both enantiomers.

-

Reaction Monitoring: All reactions should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure completion.

-

Purification: Purification of intermediates and the final PROTAC is crucial. Reverse-phase HPLC is often the method of choice for the final purification step to ensure high purity.

By following these protocols and considerations, researchers can effectively utilize this compound as a versatile building block for the rational design and synthesis of novel PROTACs for targeted protein degradation.

Application of N-Boc-3-piperidinemethanol in Fragment-Based Drug Discovery

Application Note

Introduction

Fragment-Based Drug Discovery (FBDD) has become a cornerstone in modern medicinal chemistry for the identification of novel lead compounds. This methodology relies on the screening of low molecular weight fragments (typically < 300 Da) to identify weak but efficient binders to biological targets.[1] These initial "hits" are then optimized into more potent and selective drug candidates through structure-guided design. N-Boc-3-piperidinemethanol is a valuable building block in FBDD, offering a three-dimensional (3D) scaffold that is often underrepresented in fragment libraries predominated by flat, aromatic compounds.[2][3] The piperidine motif is a prevalent feature in many approved drugs, highlighting its importance in medicinal chemistry.[4] The N-Boc protecting group provides stability and a handle for synthetic elaboration, while the hydroxymethyl group offers a key vector for fragment growth and interaction with target proteins.

Physicochemical Properties of N-Boc-3-piperidinemethanol

A solid understanding of the physicochemical properties of N-Boc-3-piperidinemethanol is crucial for its effective application in FBDD. These properties align well with the "Rule of Three," a common guideline for fragment design.

| Property | Value | Significance in FBDD |

| Molecular Formula | C₁₁H₂₁NO₃ | |

| Molecular Weight | 215.29 g/mol | Falls within the typical fragment molecular weight range (< 300 Da).[1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in methanol, dichloromethane, and other organic solvents | Good solubility is essential for screening and synthetic chemistry. |

| cLogP | ~1.5 | An appropriate lipophilicity for a fragment, balancing solubility and binding. |

| Hydrogen Bond Donors | 1 | The hydroxyl group can form key interactions with the target protein. |

| Hydrogen Bond Acceptors | 3 | The carbonyl of the Boc group and the hydroxyl oxygen can act as acceptors. |

| Rotatable Bonds | 3 | Limited flexibility can lead to a more defined binding mode. |

Application in FBDD Campaigns

N-Boc-3-piperidinemethanol can be utilized in various stages of an FBDD campaign, from initial screening to hit-to-lead optimization. Its 3D nature makes it particularly useful for probing non-flat binding pockets.

A hypothetical FBDD campaign targeting a novel kinase is outlined below:

-

Fragment Screening: A diverse fragment library, including N-Boc-3-piperidinemethanol, is screened against the kinase using biophysical techniques like Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR).

-

Hit Identification and Validation: N-Boc-3-piperidinemethanol is identified as a weak binder. X-ray crystallography is then used to confirm its binding mode within a specific pocket of the kinase.

-

Fragment Elaboration (Growing): To enhance potency, medicinal chemists synthesize a library of analogs. The hydroxyl group of N-Boc-3-piperidinemethanol serves as a key point for synthetic elaboration, allowing for the exploration of the surrounding pocket.

-

Structure-Activity Relationship (SAR) Studies: The synthesized analogs are tested for their inhibitory activity. The resulting data informs the SAR, guiding further optimization towards a potent and selective lead compound.

Experimental Protocols

Protocol 1: Fragment Screening using Surface Plasmon Resonance (SPR)

Objective: To identify initial fragment hits that bind to the target protein.

Methodology:

-

Immobilization of Target Protein: Covalently immobilize the purified target kinase onto a CM5 sensor chip via amine coupling.

-

Preparation of Fragment Library: Prepare a stock solution of N-Boc-3-piperidinemethanol and other fragments in 100% DMSO. Dilute the fragments to a final screening concentration (e.g., 200 µM) in a suitable running buffer (e.g., HBS-EP+).

-

SPR Analysis:

-